molecular formula C13H14N2OS B1487630 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine CAS No. 1211579-08-6

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine

Cat. No.: B1487630
CAS No.: 1211579-08-6
M. Wt: 246.33 g/mol
InChI Key: YZFGSIUOHSCTRK-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is a chemical compound that belongs to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), inhibiting their activity and thereby modulating inflammatory responses and cell proliferation . The interaction with these enzymes is primarily through binding to their active sites, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the PI3K pathway, which is crucial for cell growth and survival . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in inflammation and oxidative stress responses . These changes in gene expression can lead to reduced cell proliferation and increased apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as COX and PI3K, leading to their inhibition . This inhibition results in decreased production of pro-inflammatory mediators and reduced cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in certain cell types . These effects are consistent with its role as an enzyme inhibitor and modulator of gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, the compound’s ability to inhibit enzymes such as PI3K is dependent on its concentration within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with morpholine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.

  • Biology: The compound has shown biological activity, including antimicrobial and antifungal properties, making it useful in the study of infectious diseases.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various conditions.

  • Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is similar to other thiazole derivatives, such as 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine and 2-(4-phenyl-1,3-thiazol-2-yl)acetamide. its unique structure and properties set it apart, making it particularly useful in specific applications. Other similar compounds include:

  • 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

  • 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide

  • 4-Phenyl-1,3-thiazole-2-carboxylic acid

These compounds share the thiazole core but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-4-10(5-3-1)11-9-17-13(15-11)12-8-14-6-7-16-12/h1-5,9,12,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGSIUOHSCTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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